molecular formula C16H24ClN3O2 B6095292 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide

Cat. No.: B6095292
M. Wt: 325.83 g/mol
InChI Key: BXQILCNODGKDHE-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide is a chemical compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). This compound has been extensively studied for its potential application in treating various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). In

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide involves the inhibition of the serotonin transporter. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other cognitive functions. The serotonin transporter is responsible for the reuptake of serotonin into the presynaptic neuron, which terminates its action. By inhibiting the serotonin transporter, this compound increases the level of serotonin in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety and OCD symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its effect on the serotonin system. Studies have shown that this compound increases the level of serotonin in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety and OCD symptoms. Additionally, this compound has been shown to have a low affinity for other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its selectivity and safety profile.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide in lab experiments include its potency and selectivity for the serotonin transporter, which allows for a more precise modulation of the serotonin system. Additionally, this compound has a low affinity for other neurotransmitter systems, which may reduce the risk of off-target effects. However, the limitations of using this compound in lab experiments include its potential for toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide. One direction is to explore its potential application in treating other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and borderline personality disorder (BPD). Another direction is to investigate the long-term effects of this compound on the serotonin system and its potential for inducing neuroplasticity. Additionally, there is a need for the development of more selective and potent inhibitors of the serotonin transporter, which may lead to improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide involves the reaction of 4-chloro-3-methylphenol with 2-chloro-N-(4-methyl-1-piperazinyl)acetamide in the presence of a base catalyst. The resulting intermediate is then reacted with 2-chloro-N-methylpropanamide to obtain the final product. This synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide has been extensively studied for its potential application in treating various psychiatric disorders. Studies have shown that this compound is a potent and selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the serotonin transporter, this compound increases the level of serotonin in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety and OCD symptoms.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-12-11-13(5-6-14(12)17)22-16(2,3)15(21)18-20-9-7-19(4)8-10-20/h5-6,11H,7-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQILCNODGKDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)NN2CCN(CC2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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